![molecular formula C13H13FO2 B2910919 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone CAS No. 1400636-29-4](/img/structure/B2910919.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone, also known as FPEK, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in different fields of research.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone is not fully understood. However, studies have shown that it interacts with certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. Additionally, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has been shown to have antibacterial effects against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone in lab experiments is its unique structure, which allows for the study of its interactions with enzymes and proteins. 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has also shown potential in the development of new materials, which could have various applications. However, one limitation of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone in lab experiments is its limited solubility in water, which could affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone. One direction is the development of new drug candidates based on the structure of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone. Another direction is the study of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone's interactions with enzymes and proteins, which could lead to the development of new therapies for various diseases. Additionally, the development of new materials based on 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone could have various applications in different fields.
Conclusion:
In conclusion, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone is a chemical compound that has shown potential in various fields of scientific research. Its unique structure and properties have made it a subject of interest in medicinal chemistry, material science, and other fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone have been discussed in this paper. Further research is needed to fully understand the potential of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone in different fields.
Synthesemethoden
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has been achieved using different methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone. Other methods include the use of Grignard reagents and the reduction of 4-fluoroacetophenone with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has shown potential in various fields of scientific research. In medicinal chemistry, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)15/h4-7,10H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDZJQRKSRCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

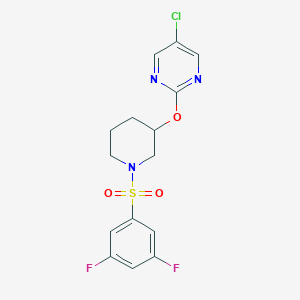
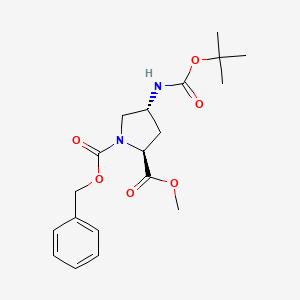
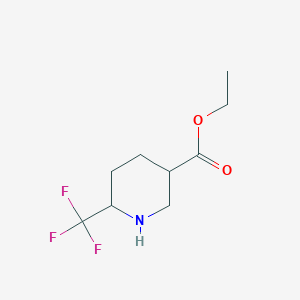
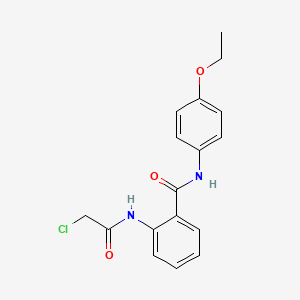
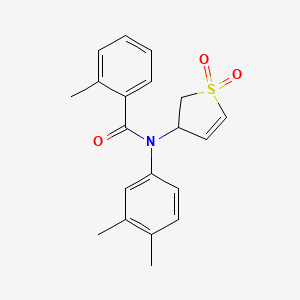

![Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride](/img/structure/B2910846.png)
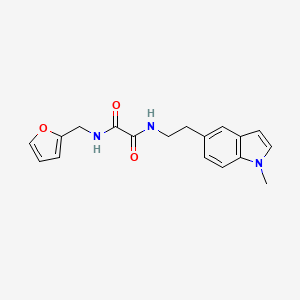
![3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910849.png)
![(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2910850.png)
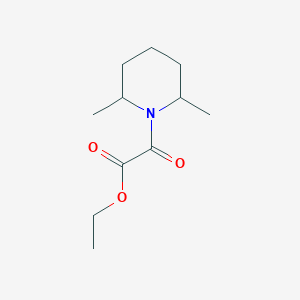
![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)